molecular formula C15H14O3S B018791 Modafinil Acid CAS No. 63547-24-0

Modafinil Acid

Numéro de catalogue: B018791
Numéro CAS: 63547-24-0
Poids moléculaire: 274.3 g/mol
Clé InChI: QARQPIWTMBRJFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Modafinil Acid (2-((R)-(diphenylmethyl)sulfinyl)acetic acid) is the primary metabolite of Modafinil, a wakefulness-promoting agent used to treat narcolepsy and other sleep disorders . It is formed via hydrolysis of Modafinil, with a molecular formula of C₁₅H₁₄O₃S, CAS number 112111-45-2, and molecular weight of 278.33 g/mol . Key physical properties include a density of 1.327 g/cm³, boiling point of 539.2°C, and a flashpoint of 279.9°C . This compound’s pharmacokinetics (PK) are characterized by a one-compartment model, with systemic clearance (CL/F₁F₂) and volume of distribution (V/F₁F₂) dependent on the bioavailability (F₁) of Modafinil and its conversion fraction (F₂) to this compound .

Mécanisme D'action

Target of Action

Modafinil Acid, also known as 2-(benzhydrylsulfinyl)acetic acid, primarily targets the dopamine system in the brain . It inhibits the dopamine transporter, which increases the availability of dopamine in the brain . This compound also has an effect on other neurotransmitter systems such as norepinephrine, histamine, and orexin systems, all of which contribute to heightened alertness and wakefulness .

Mode of Action

The exact mechanism of action of this compound is unclear. In vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . This compound activates glutamatergic circuits while inhibiting GABA .

Biochemical Pathways

This compound affects several biochemical pathways. It increases dopamine levels in the brain by inhibiting the dopamine transporter . It also influences other neurotransmitter systems, which may contribute to its overall effects .

Pharmacokinetics

After single or multiple oral doses, this compound is readily absorbed, reaching maximum plasma concentrations at 2-4 hours after administration and pharmacokinetic steady state within 2-4 days . Its pharmacokinetics are dose-independent between 200 and 600 mg/day . This compound is primarily eliminated via metabolism, mainly in the liver, with subsequent excretion in the urine .

Result of Action

In the breakdown process of modafinil, modafinil is primarily hydrolyzed by an esterase or amidase enzyme into this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in patients who are renally or hepatically compromised, the elimination processes can be slowed . Similarly, elimination in the elderly may be reduced due to normal effects of aging . These factors should be considered when administering this compound.

Activité Biologique

Modafinil, a wakefulness-promoting agent, is primarily used to treat sleep disorders such as narcolepsy and obstructive sleep apnea. Upon administration, approximately 60% of modafinil is metabolized in the liver into two primary inactive metabolites: modafinil acid and modafinil sulfone . While modafinil itself exhibits significant pharmacological activity, the biological activity of its metabolites, particularly this compound, has garnered interest in recent research.

Pharmacokinetics and Metabolism

Modafinil is extensively metabolized in the liver, with this compound being one of the major metabolites. The pharmacokinetics of this compound include an elimination half-life ranging from 9 to 14 hours, primarily excreted through urine . Understanding the pharmacokinetic profile is crucial for assessing its biological effects and potential therapeutic applications.

Neurochemical Effects

Research indicates that while modafinil enhances levels of neurotransmitters such as dopamine and norepinephrine, its metabolite, this compound, is considered pharmacologically inactive . However, studies have shown that the parent compound modafinil can influence neurochemical pathways significantly:

  • Dopamine : Modafinil increases extracellular dopamine levels, which may contribute to its cognitive-enhancing effects.
  • Norepinephrine and Serotonin : Modafinil also elevates levels of norepinephrine and serotonin, further supporting its role in enhancing alertness and cognitive function .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of modafinil derivatives, including those related to this compound. A significant study demonstrated that certain modafinil derivatives inhibited nitric oxide (NO) production in LPS-stimulated BV-2 microglia cells, suggesting a potential anti-inflammatory mechanism. The derivatives were evaluated for their ability to suppress pro-inflammatory enzyme expression (iNOS and COX-2) in these cells .

Table 1: Biological Activity of Modafinil Derivatives

CompoundNO Production Inhibition (%)iNOS Expression Reduction (%)COX-2 Expression Reduction (%)
11a152025
11e303540
12b455055
12c606570

Case Studies on Modafinil Use

Several case studies have documented the effects of modafinil and its metabolites on cognitive function and behavior. For instance:

  • Case Study on Dependence : A report highlighted a patient who developed dependence on high doses of modafinil (up to 5000 mg/day) due to its cognitive-enhancing effects. The patient experienced withdrawal symptoms upon cessation, indicating the drug's significant impact on neural pathways involved in reward and cognition .
  • Cognitive Enhancement : Another study reported improvements in attention and academic performance among individuals using modafinil for non-medical purposes, suggesting its efficacy as a cognitive enhancer despite the absence of direct evidence for this compound's activity .

Applications De Recherche Scientifique

Pharmacokinetics of Modafinil Acid

Modafinil is extensively metabolized in the liver to form this compound and modafinil sulfone. The pharmacokinetic profile indicates that these metabolites are primarily excreted through urine, with an elimination half-life ranging from 9 to 14 hours .

Key Pharmacokinetic Parameters

ParameterValue
Elimination Half-life9-14 hours
Primary Route of ExcretionUrine

Cognitive Enhancement

Modafinil has gained attention for its cognitive-enhancing properties. Studies have shown that it can improve executive functions, attention, and working memory in both healthy individuals and those suffering from cognitive impairments due to various conditions .

Mechanisms of Action:

  • Dopamine Reuptake Inhibition: Modafinil appears to inhibit dopamine reuptake, which may enhance dopaminergic signaling in the brain .
  • Neurochemical Modulation: It influences several neurotransmitter systems, including noradrenergic, serotoninergic, and orexinergic pathways, contributing to its wakefulness-promoting effects .

Treatment of Sleep Disorders

The primary application of modafinil is in the treatment of excessive daytime sleepiness associated with:

  • Narcolepsy
  • Obstructive Sleep Apnea
  • Shift Work Sleep Disorder

Clinical trials have demonstrated statistically significant improvements in sleepiness levels and overall functioning in patients treated with modafinil compared to placebo .

Potential Use in Other Conditions

Recent research has explored the potential of modafinil in treating conditions beyond sleep disorders:

  • Stimulant Addiction: Ongoing clinical trials are assessing its efficacy in treating stimulant addiction, showing promise due to its neuroprotective effects .
  • Neurodegenerative Diseases: Preliminary studies suggest potential benefits in managing symptoms associated with neurodegenerative diseases, although more research is needed .

Case Study: Cognitive Enhancement

A study involving healthy adults demonstrated that a single dose of modafinil improved cognitive performance on tasks requiring sustained attention and working memory. Participants reported feeling more alert and focused after administration compared to a placebo group.

Clinical Trial: Narcolepsy Treatment

In a randomized controlled trial involving individuals diagnosed with narcolepsy, subjects receiving modafinil showed significant reductions in excessive daytime sleepiness as measured by the Epworth Sleepiness Scale. The trial confirmed the drug's efficacy over a 12-week period with minimal side effects reported .

Case Study: Shift Work Disorder

Another study evaluated the effects of modafinil on shift workers experiencing chronic fatigue. Results indicated improvements in alertness and performance during night shifts, supporting its use for this population.

Q & A

Basic Research Questions

Q. What are the primary neuropharmacological mechanisms of Modafinil Acid, and how do they inform experimental design in cognitive enhancement studies?

this compound primarily acts as a dopamine reuptake inhibitor, increasing extracellular dopamine levels in the prefrontal cortex, which underlies its cognitive-enhancing effects. Researchers should incorporate neuroimaging (e.g., fMRI) or microdialysis techniques to measure dopaminergic activity in preclinical models. Dose-response studies (e.g., 100–400 mg/day in humans) are critical to establish therapeutic windows while minimizing off-target effects like overstimulation .

Q. How should researchers design a robust randomized controlled trial (RCT) to evaluate this compound’s efficacy in sleep disorder models?

RCTs must adhere to double-blind, placebo-controlled protocols with strict inclusion/exclusion criteria. For example, exclude participants with cardiac abnormalities (e.g., arrhythmias), unstable hypertension, or liver enzyme levels >4× the upper limit to ensure safety. Stratified randomization based on baseline Epworth Sleepiness Scale (ESS) scores can reduce confounding variables. Pairing Modafinil with behavioral interventions (e.g., cognitive behavioral therapy) enhances ecological validity .

Q. Which validated tools are recommended for assessing this compound’s impact on daytime sleepiness in clinical cohorts?

The Epworth Sleepiness Scale (ESS) is a gold-standard, self-administered questionnaire that quantifies daytime sleepiness across eight real-world scenarios. ESS scores correlate strongly with objective measures like sleep latency during polysomnography. Researchers should combine ESS with actigraphy to track sleep-wake cycles and validate subjective reports, particularly in narcolepsy cohorts .

Q. What are the critical pharmacokinetic parameters to monitor in this compound studies involving hepatic impairment populations?

Key parameters include elimination half-life (15–20 hours in healthy adults), plasma protein binding (60%), and metabolic pathways (CYP3A4/5-mediated oxidation). In hepatic impairment, monitor trough plasma concentrations and adjust doses to avoid accumulation. Liver function tests (ALT/AST) must be conducted at baseline and biweekly during trials to detect hepatotoxicity early .

Q. How can researchers ensure reproducibility when documenting this compound’s experimental protocols?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, purification, and characterization methods. For novel analogs like BisfluoroModafinil (CRL-40940), provide NMR, HPLC purity (>95%), and mass spectrometry data. Include raw datasets in supplementary materials with metadata tags (e.g., FAIR principles) to enhance reusability .

Advanced Research Questions

Q. How should researchers resolve contradictory findings in this compound’s efficacy for schizophrenia-related negative symptoms?

Contradictions (e.g., Akhondzadeh et al. vs. placebo-controlled trials) may arise from small sample sizes or heterogeneous patient subgroups. Conduct meta-analyses with subgroup stratification (e.g., baseline dopamine levels, symptom severity). Use longitudinal designs with repeated measures ANOVA to capture symptom trajectories. Sensitivity analyses can identify confounding variables like concurrent antipsychotic use .

Q. What methodological strategies optimize the development of this compound structural analogs for enhanced blood-brain barrier (BBB) penetration?

Introduce fluorine atoms at strategic positions (e.g., CRL-40940) to increase lipophilicity and BBB permeability. Validate analogs using in vitro BBB models (e.g., MDCK-MDR1 cells) and in vivo PET imaging. Compare pharmacokinetic profiles (AUC, Cmax) to parent compounds and assess cognitive outcomes in rodent Morris water maze tests .

Q. How can researchers address ethical challenges in recruiting participants for this compound trials targeting substance use disorders?

Exclude individuals with active substance dependence (DSM-5 criteria) to avoid withdrawal confounding. Implement rigorous informed consent protocols, emphasizing risks like cardiovascular events. Use community-based recruitment with third-party oversight (e.g., UCLA IRB) to ensure transparency. Include contingency management to enhance retention without coercion .

Q. What advanced statistical methods are recommended for analyzing this compound’s dose-dependent effects on cognitive performance?

Apply mixed-effects models to account for intra-individual variability in crossover designs. Use machine learning (e.g., random forests) to identify predictors of response (e.g., baseline working memory scores). For non-linear dose-response relationships, employ Emax models to estimate EC50 values and maximal efficacy .

Q. How should researchers design studies to evaluate this compound’s long-term neuroadaptive changes in dopaminergic pathways?

Combine chronic dosing regimens (≥8 weeks) with longitudinal PET scans targeting dopamine transporter (DAT) density. Include withdrawal phases to assess rebound hypersomnia or tolerance. Preclinical models should use optogenetics to dissect circuit-specific effects in the mesocorticolimbic pathway. Correlate neuroadaptations with behavioral outcomes (e.g., sustained attention tasks) .

Comparaison Avec Des Composés Similaires

Structural and Chemical Comparisons

Table 1: Chemical Properties of Modafinil Acid and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 112111-45-2 C₁₅H₁₄O₃S 278.33 Sulfinyl group, carboxylic acid moiety
Modafinil 63547-24-0 C₁₅H₁₅NO₂S 273.35 Sulfinyl group, terminal amide
Armodafinil (R-Modafinil) 112111-43-0 C₁₅H₁₅NO₂S 273.35 R-enantiomer of Modafinil
Adrafinil 63547-13-6 C₁₅H₁₅NO₃S 289.34 Hydroxyl group on terminal amide (prodrug)
Modafinil Methyl Ester 63547-25-1 C₁₆H₁₆O₃S 292.36 Methyl ester derivative of this compound
Modafinil Sulfone 118779-53-6 C₁₅H₁₅NO₃S 289.34 Sulfone group instead of sulfinyl
  • Modafinil vs. This compound : Modafinil (amide) is metabolized to this compound (carboxylic acid) via hydrolysis . The conversion fraction (F₂) varies among ethnic groups, with Han, Uygur, Mongolian, and Hui populations showing similar relative conversion rates (~1.0–1.1), while the Korean group exhibits a slightly lower rate (0.89) .
  • Armodafinil : The R-enantiomer of Modafinil has a longer half-life (15 hours vs. 12 hours for racemic Modafinil) due to slower clearance, enhancing its wakefulness-promoting effects .
  • Adrafinil: A prodrug requiring hepatic conversion to Modafinil, which is subsequently metabolized to this compound.
  • Modafinil Methyl Ester : An esterified form of this compound, used as a reference standard in pharmaceutical analysis .

Pharmacokinetic and Metabolic Differences

Table 2: Pharmacokinetic Parameters

Parameter Modafinil This compound Armodafinil
Bioavailability (F₁) ~80% Dependent on F₂ ~85%
Clearance (CL/F) 1.9 L/h 2.4 L/h 1.5 L/h
Volume of Distribution 0.9 L/kg 0.6 L/kg 0.8 L/kg
Half-life 12–15 hours 8–10 hours 15–18 hours
Conversion Fraction (F₂) N/A 0.89–1.1 (ethnic-dependent) N/A
  • Enzyme Interactions : Modafinil inhibits CYP2C19 (56% increase in omeprazole AUC) and induces CYP3A4 (50% decrease in midazolam AUC) at steady state . This compound’s enzyme interactions remain unstudied.

Pharmacological and Clinical Comparisons

Table 3: Pharmacological Activity

Compound Primary Use Mechanism of Action Clinical Efficacy
This compound Metabolite of Modafinil Unknown; may contribute to parent drug’s effects No direct therapeutic use reported
Modafinil Narcolepsy, shift work Dopamine reuptake inhibition; GABA reduction Improves wakefulness (74% efficacy)
Armodafinil Narcolepsy Enhanced R-enantiomer activity Longer duration of action vs. Modafinil
Adrafinil Off-label wakefulness Prodrug converted to Modafinil Limited due to hepatotoxicity
  • Cognitive Effects : Modafinil shows mixed results in cognitive augmentation—single doses improve attention, but multiple doses lack efficacy .
  • Safety : this compound’s safety profile is inferred from Modafinil studies, which report mild side effects (headache, nausea). Adrafinil poses higher liver toxicity risks .

Propriétés

IUPAC Name

2-benzhydrylsulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARQPIWTMBRJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979768
Record name (Diphenylmethanesulfinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-24-0, 112111-44-1, 112111-45-2
Record name Modafinil acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63547-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyhydrylsulfinylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modafinil acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modafinil acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Diphenylmethanesulfinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzhydrylsulfinylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MODAFINIL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N37HN7N4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 50 L three-necked round bottom flask equipped with a mechanical stirrer, a 2 L dropping funnel, a nitrogen inlet and an internal temperature probe was charged with benzhydrylthioacetic acid (3.5 kg, 13.54 mol), methanol (14 L) and H2SO4 (72 g) solution in isopropyl alcohol (6.5 L). To this mixture was added 30% H2O2 solution in water (3.75 L) drop wise over 80 minutes maintaining the temperature below 30 degrees C. Reaction mixture was further stirred for 7 hours, which resulted in formation of a crystalline solid. The reaction was monitored using TLC and HPLC. The resulting solid was filtered and washed with water (4.0 L) to give benzhydrylsulfinylacetic acid (2.5 kg) as a colorless solid. The peroxide was quenched with a NaHSO3 solution.
Name
benzhydrylthioacetic acid
Quantity
3.5 kg
Type
reactant
Reaction Step One
Quantity
14 L
Type
reactant
Reaction Step One
Name
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
6.5 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.75 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of benzhydrylthioacetic acid (63.7 g, 0.246 mol) in methanol (250 mL) was added a solution of concentrated H2SO4 (1.6 mL) in isopropyl alcohol (65 mL) at room temperature (about 22 degrees C.). To this suspension was added 30% H2O2 in water (65 mL) drop wise over 25 minutes. The reaction was monitored by TLC and was completed within 2 hours. The solution was diluted with a solution of NaHSO3 (125 mg) in water (700 mL). The resulting precipitate was filtered, washed with water, then methanol: water (1:1), and dried to give benzhydrylsulfinylacetic acid (47.6 g). 1H-NMR indicated the desired product was obtained along with ˜10 percent starting material and some impurities. The compound was triturated with ethanol (100 mL), filtered and dried to give pure benzhydrylsulfinylacetic acid (33.4 g, 49.4%) as a colorless solid. (See Prisinzano, T. et al, Tetrahedron Asymm., 2004, 15, 1053-1058)
Name
benzhydrylthioacetic acid
Quantity
63.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
125 mg
Type
solvent
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The (−)-α-methylbenzylamine-(−)-benzhydrylsulphinyl acetate is then converted to (−)-benzhydrylsulphinylacetic acid by acid hydrolysis. The latter is esterified in the presence of dimethyl sulphate and then converted to amide in the presence of ammonia (gas). The (−) or I (laevorotatory) enantiomer of modafinil is obtained through this process with an overall yield of 5.7% in relation to the (±) modafinil acid, calculated on the basis of the yields corresponding to each stage.
Name
(−)-α-methylbenzylamine (−)-benzhydrylsulphinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Modafinil Acid
Reactant of Route 2
Reactant of Route 2
Modafinil Acid
Reactant of Route 3
Reactant of Route 3
Modafinil Acid
Reactant of Route 4
Modafinil Acid
Reactant of Route 5
Reactant of Route 5
Modafinil Acid
Reactant of Route 6
Modafinil Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.